(2-Chlorophenyl)diphenylphosphine
Overview
Description
(2-Chlorophenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C18H14ClP. It is a derivative of diphenylphosphine, where one of the phenyl groups is substituted with a 2-chlorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)diphenylphosphine typically involves the reaction of chlorodiphenylphosphine with a Grignard reagent derived from 2-chlorobromobenzene. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Ph2PCl+MgBrC6H4Cl→Ph2PC6H4Cl+MgBrCl
The reaction is typically conducted in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Chlorophenyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the synthesis of various organophosphorus compounds, which are important in the production of flame retardants, plasticizers, and stabilizers.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)diphenylphosphine involves its interaction with various molecular targets. As a ligand, it coordinates with metal centers in catalytic processes, influencing the reactivity and selectivity of the catalyst. The presence of the 2-chlorophenyl group can affect the electronic properties of the phosphine, altering its binding affinity and reactivity.
Comparison with Similar Compounds
Chlorodiphenylphosphine: Similar in structure but lacks the 2-chlorophenyl substitution.
Triphenylphosphine: Contains three phenyl groups without any chlorine substitution.
Diphenylphosphine: Lacks the chlorine atom and the 2-chlorophenyl group.
Uniqueness: (2-Chlorophenyl)diphenylphosphine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
(2-chlorophenyl)-diphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHHUFKKOXRZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307674 | |
Record name | (2-Chlorophenyl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35035-62-2 | |
Record name | NSC193772 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chlorophenyl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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